Dermatan sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

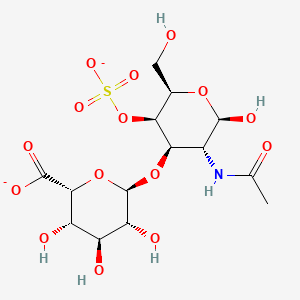

Le sulfate de dermatan est un glycosaminoglycane, un type de glucide complexe, que l'on trouve principalement dans la peau, mais aussi dans les vaisseaux sanguins, les valves cardiaques, les tendons et les poumons . Il est composé de polymères linéaires d'unités disaccharidiques contenant de la N-acétylgalactosamine et de l'acide iduronique . Le sulfate de dermatan joue un rôle crucial dans divers processus biologiques, notamment la coagulation, la santé cardiovasculaire, la réparation des plaies et la fibrose .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le sulfate de dermatan peut être préparé à partir de la muqueuse intestinale porcine par une dépolymérisation contrôlée à l'aide de la chondroïtine ABC lyase . Le mélange d'oligosaccharides résultant est fractionné par chromatographie d'exclusion par gel basse pression et purifié davantage par chromatographie liquide haute performance à échange d'anions fort .

Méthodes de production industrielle : La production industrielle de sulfate de dermatan implique l'extraction à partir de tissus animaux, tels que des sources bovines ou porcines, suivie de processus de purification comprenant la chromatographie d'échange d'anions et la précipitation à l'acétone . La synthèse en phase solide automatisée utilisant des blocs de construction protégés orthogonalement et des lieurs photo-clivables est également utilisée pour produire des oligosaccharides de sulfate de dermatan .

Analyse Des Réactions Chimiques

Types de réactions : Le sulfate de dermatan subit diverses réactions chimiques, notamment :

Oxydation : Implique la conversion des groupes hydroxyle en groupes carbonyle.

Réduction : Réduction des groupes carbonyle en groupes hydroxyle.

Substitution : Sulfatation à différentes positions sur les unités disaccharidiques.

Réactifs et Conditions Courants :

Oxydation : Utilise généralement des réactifs comme le periodate.

Réduction : Le borohydrure de sodium est couramment utilisé.

Sulfatation : Agents sulfatants tels que le complexe trioxyde de soufre-pyridine.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers oligosaccharides sulfatés et non sulfatés, qui sont utilisés pour étudier les interactions avec des protéines biologiquement importantes .

4. Applications de la Recherche Scientifique

Le sulfate de dermatan a un large éventail d'applications de recherche scientifique :

Biologie : Joue un rôle dans le développement des tissus, la cicatrisation des plaies et la signalisation cellulaire.

Industrie : Utilisé dans la production de biomatériaux et de produits pharmaceutiques.

5. Mécanisme d'Action

Le sulfate de dermatan exerce ses effets par le biais d'interactions avec diverses protéines et enzymes. Il agit comme un cofacteur du cofacteur II de l'héparine, améliorant sa capacité à inhiber la thrombine . Il se lie également aux facteurs de croissance et au collagène, influençant les voies de signalisation cellulaire impliquées dans la réparation et le développement des tissus . Les cibles moléculaires comprennent la thrombine, les facteurs de croissance et le collagène .

Applications De Recherche Scientifique

Dermatan sulfate has a wide range of scientific research applications:

Mécanisme D'action

Dermatan sulfate exerts its effects through interactions with various proteins and enzymes. It acts as a cofactor for heparin cofactor II, enhancing its ability to inhibit thrombin . It also binds to growth factors and collagen, influencing cell signaling pathways involved in tissue repair and development . The molecular targets include thrombin, growth factors, and collagen .

Comparaison Avec Des Composés Similaires

Le sulfate de dermatan est souvent comparé à d'autres glycosaminoglycanes tels que :

- Sulfate d'héparine

- Sulfate de chondroïtine

- Sulfate de kératane

- Acide hyaluronique/hyaluronate

Unicité : Le sulfate de dermatan est unique en raison de ses schémas de sulfatation spécifiques et de sa présence prédominante dans la peau. Contrairement au sulfate d'héparine, qui est plus biologiquement actif, le sulfate de dermatan est particulièrement efficace dans la cicatrisation des plaies et la réparation des tissus .

Composés Similaires :

- Sulfate d'héparine : Plus biologiquement actif, impliqué dans l'angiogenèse et le cancer.

- Sulfate de chondroïtine : Structure similaire mais schémas de sulfatation différents.

- Sulfate de kératane : Trouvé dans le cartilage et la cornée.

- Acide hyaluronique : Non sulfaté, impliqué dans l'hydratation et la lubrification des tissus .

Les propriétés uniques du sulfate de dermatan et son large éventail d'applications en font un composé précieux dans la recherche scientifique et les applications industrielles.

Propriétés

Numéro CAS |

24967-94-0 |

|---|---|

Formule moléculaire |

C14H23NO15S |

Poids moléculaire |

477.4 g/mol |

Nom IUPAC |

(2R,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C14H23NO15S/c1-3(17)15-5-10(9(30-31(24,25)26)4(2-16)27-13(5)23)28-14-8(20)6(18)7(19)11(29-14)12(21)22/h4-11,13-14,16,18-20,23H,2H2,1H3,(H,15,17)(H,21,22)(H,24,25,26)/t4-,5-,6+,7+,8-,9+,10-,11-,13-,14-/m1/s1 |

Clé InChI |

AVJBPWGFOQAPRH-FWMKGIEWSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O |

SMILES isomérique |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)OS(=O)(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O)O |

SMILES canonique |

CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Key on ui other cas no. |

24967-94-0 |

Description physique |

Solid |

Synonymes |

eta Heparin beta-Heparin Chondroitin Sulfate B Dermatan Sulfate Sulfate B, Chondroitin Sulfate, Dermatan |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.